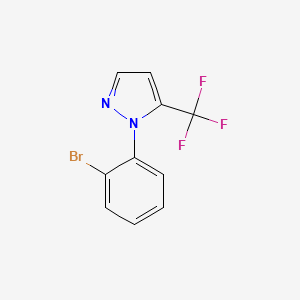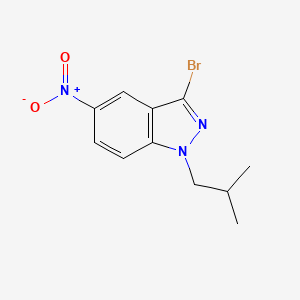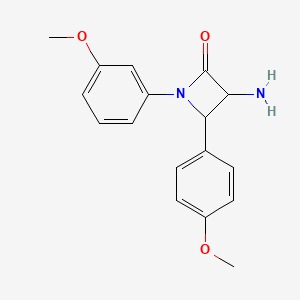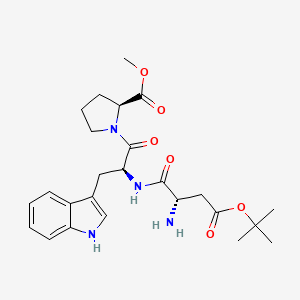
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes fluorine atoms at positions 6 and 7, an isopropyl group at position 1, and a methoxy group at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the esterification of 2-cyclopropyl-6,7-difluoro-1,4-dihydro-4-fluoro-3-quinolone with an appropriate carboxylic acid under acidic conditions . The reaction is catalyzed by an acid catalyst, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms at positions 6 and 7 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted quinolones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a cyclopropyl group instead of an isopropyl group.
Moxifloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core structure.
Uniqueness
6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
874482-59-4 |
|---|---|
Formule moléculaire |
C14H13F2NO4 |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
6,7-difluoro-8-methoxy-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO4/c1-6(2)17-5-8(14(19)20)12(18)7-4-9(15)10(16)13(21-3)11(7)17/h4-6H,1-3H3,(H,19,20) |
Clé InChI |
VAOSMWHHCYBZCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=O)C2=CC(=C(C(=C21)OC)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)












